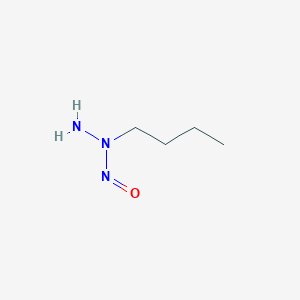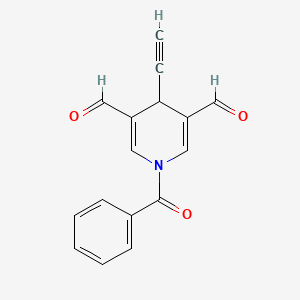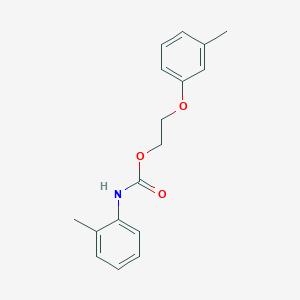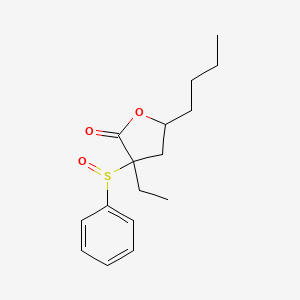
N-Butylnitrous hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylnitrous hydrazide is a chemical compound with the molecular formula C4H11N3O. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylnitrous hydrazide typically involves the reaction of butylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction can be represented as follows:
Butylamine+Nitrous Acid→N-Butylnitrous Hydrazide
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as mechanosynthesis or solid-state melt reactions. These methods are preferred for their efficiency and ability to produce high yields of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various organic solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N-Butylnitrous hydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Butylnitrous hydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Hydrazide: Known for its use in tuberculosis treatment.
Nicotinic Hydrazide: Exhibits antimicrobial properties.
2-Aminobenzoic Acid Hydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-Butylnitrous hydrazide is unique due to its specific structure and the presence of the butyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
62507-62-4 |
|---|---|
Formule moléculaire |
C4H11N3O |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
N-amino-N-butylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-3-4-7(5)6-8/h2-5H2,1H3 |
Clé InChI |
GCQGGCMVBZCPIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)



![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
